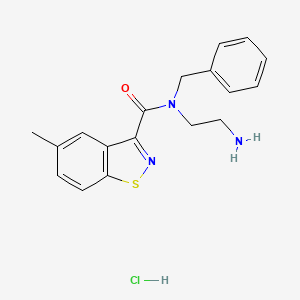
N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: 2-mercaptobenzothiazole and ethylenediamine.
Conditions: Reflux in ethanol.
Product: N-(2-Aminoethyl)-benzothiazole.
Step 3: Benzylation
Reagents: N-(2-Aminoethyl)-benzothiazole and benzyl chloride.
Product: N-(2-Aminoethyl)-N-benzylbenzothiazole.
Step 4: Carboxamide Formation
Reagents: N-(2-Aminoethyl)-N-benzylbenzothiazole and methyl chloroformate.
Conditions: Reflux in dichloromethane.
Product: N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide.
Step 5: Hydrochloride Formation
Reagents: N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide and hydrochloric acid.
Conditions: Dissolution in ethanol followed by the addition of hydrochloric acid.
Product: N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the aminoethyl and benzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Benzothiazole Core
Reagents: 2-aminothiophenol and acetic acid.
Conditions: Reflux in acetic acid for several hours.
Product: 2-mercaptobenzothiazole.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, it is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The benzothiazole ring is crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)-benzothiazole
- N-Benzylbenzothiazole
- 5-Methylbenzothiazole
Uniqueness
N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both aminoethyl and benzyl groups enhances its solubility and reactivity, making it more versatile compared to its analogs.
特性
IUPAC Name |
N-(2-aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS.ClH/c1-13-7-8-16-15(11-13)17(20-23-16)18(22)21(10-9-19)12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,19H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSRXJNAABEIBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N(CCN)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














